molecular formula C14H20N6 B2656720 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2380167-42-8

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2656720
CAS No.: 2380167-42-8
M. Wt: 272.356
InChI Key: PCKNSXUBTGWEQX-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a novel chemical entity built around a triazolo[4,3-b]pyridazine scaffold, a structure of high interest in medicinal chemistry due to its diverse biological profiles. This specific compound features a cyclobutyl group at the 3-position of the triazolopyridazine core and a 1,4-diazepane moiety at the 6-position, making it a valuable intermediate or tool compound for exploring new therapeutic avenues. Compounds based on the triazolo[4,3-b]pyridazine structure have demonstrated significant potential in pharmacological research. For instance, closely related triazolo-pyridazine-6-yl-substituted piperazines have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, showcasing excellent insulinotropic and antioxidant activities, which positions them as promising candidates for the development of anti-diabetic medications . Simultaneously, other structural analogues, specifically 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, have been designed as rigid, isomerization-resistant analogues of combretastatin A-4 (CA-4) . These compounds exhibit potent antiproliferative activity by effectively inhibiting tubulin polymerization and disrupting microtubule dynamics, thereby arresting the cell cycle at the G2/M phase and leading to cell death in various cancer cell lines . The presence of the 1,4-diazepane ring in this compound suggests potential for interaction with various enzymatic and receptor targets, warranting further investigation. This product is intended for non-human research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-3-11(4-1)14-17-16-12-5-6-13(18-20(12)14)19-9-2-7-15-8-10-19/h5-6,11,15H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKNSXUBTGWEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the synthesized compound .

Chemical Reactions Analysis

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridazine core .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine moieties can act as inhibitors of various cancer-related pathways. For instance, derivatives of triazolo-pyridazines have been studied for their ability to inhibit tyrosine kinases such as c-Met, which is implicated in tumor progression and metastasis. A study demonstrated that triazolopyridazines could effectively modulate c-Met activity, suggesting their potential in treating cell proliferative disorders like cancer .

Antimicrobial Properties

Compounds similar to 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane have shown significant antimicrobial activity against a range of pathogens. The structural features contribute to their interaction with bacterial enzymes or membranes, leading to inhibition of bacterial growth. The specific mechanisms often involve disruption of metabolic pathways in bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Triazole derivatives are known to inhibit inflammatory mediators and cytokines, which play pivotal roles in chronic inflammatory diseases. Studies have highlighted the efficacy of such compounds in reducing inflammation in models of arthritis and other inflammatory conditions .

Case Studies

StudyFindings
Motamedi et al., 2022Explored the synthesis of triazolothiadiazine derivatives with anticancer activities; highlighted structure-activity relationships that could be relevant to the development of new therapeutics .
Jakhar & MakrandiReported on the synthesis of novel triazolopyridazine derivatives with promising biological activities including potent enzyme inhibition .
H. de Mello et al., 2009Investigated dual pharmacophores involving triazolopyridazines for the treatment of inflammatory diseases; demonstrated effectiveness in preclinical models .

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in microbial cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a common feature among several pharmacologically active compounds. Key analogs and their distinctions are summarized below:

Compound Name / ID Core Structure Substituents Biological Activity Source
Target Compound [1,2,4]triazolo[4,3-b]pyridazine + 1,4-diazepane 3-Cyclobutyl, sulfonyl-dimethylimidazole Undetermined (research use)
Lin28-1632 [1,2,4]triazolo[4,3-b]pyridazine 3-Methyl, N-methylacetamide Lin28 protein inhibition (used in limb regeneration studies)
Compound 14-17 (Ester Form) [1,2,4]triazolo[4,3-b]pyridazine + benzooxazine Ethyl ester, fluorine-substituted benzyl groups Antiproliferative (endothelial/tumor cells)
BJ51670 [1,2,4]triazolo[4,3-b]pyridazine + 1,4-diazepane 5-Methyl, 3-trifluoromethyl Undetermined (structural analog)
Key Observations:

Core Modifications :

  • The target compound and BJ51670 share the 1,4-diazepane linkage but differ in substituents (cyclobutyl vs. trifluoromethyl), which influence steric bulk and electronic properties.
  • Lin28-1632 retains the triazolopyridazine core but lacks the diazepane ring, instead incorporating an acetamide group for protein inhibition.

Functional Groups and Activity :

  • In compounds 14-17 , replacement of benzamidine with triazolopyridazine abolished thrombin inhibition but conferred antiproliferative activity, highlighting the scaffold’s versatility in modulating biological targets.
  • The cyclobutyl group in the target compound may enhance metabolic stability compared to methyl or trifluoromethyl groups in analogs .

Pharmacological Implications

While direct data on the target compound’s activity is absent, inferences can be drawn from structural analogs:

  • Antiproliferative Potential: The triazolopyridazine moiety in compounds 14-17 suggests that the target compound could similarly interact with cellular proliferation pathways, especially given its diazepane linker, which may improve membrane permeability.
  • Protein Interaction : The sulfonyl group in the target compound (absent in BJ51670 ) could facilitate hydrogen bonding with target proteins, akin to fluorine’s role in enhancing binding affinity in compounds 14-17 .

Physicochemical Properties

  • Melting Points : reports analogs with triazolopyridazine cores (e.g., E-4b, mp 253–255°C) exhibiting higher thermal stability than pyridazine derivatives (e.g., E-4d, mp 187–189°C), suggesting the triazolo ring enhances crystallinity.

Biological Activity

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives, which have been investigated for various pharmacological effects, including anti-cancer and anti-inflammatory properties.

  • Molecular Formula : C18H22N8O
  • Molecular Weight : 366.429 g/mol
  • CAS Number : 2379995-81-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that derivatives of triazolo[4,3-b]pyridazine can inhibit tubulin polymerization, thereby affecting microtubule dynamics and leading to cell cycle arrest. For instance, studies have shown that similar compounds can disrupt the G2/M phase of the cell cycle in cancer cell lines such as A549 and SGC-7901 .

Antiproliferative Effects

A series of studies have demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Compound 4q , a related triazolo derivative, showed IC50 values ranging from 0.008 to 0.014 μM against A549 and HT-1080 cells .

Tyrosine Kinase Inhibition

Triazolopyridazines have been reported as inhibitors of tyrosine kinases, particularly c-Met. This inhibition is crucial as c-Met is often overexpressed in various tumors and is associated with poor prognosis. The modulation of c-Met activity by these compounds suggests a potential therapeutic application in treating cancers characterized by aberrant c-Met signaling .

Case Studies

  • In Vitro Studies :
    • In a study evaluating the cytotoxicity of triazolo derivatives against human malignant cell lines (MCF-7 and Bel-7402), certain compounds demonstrated enhanced cytotoxic effects compared to their precursors .
  • Molecular Modeling :
    • Molecular docking studies suggest that these compounds can effectively bind to the colchicine binding site on microtubules, further supporting their role in disrupting microtubule dynamics and inhibiting cancer cell proliferation .

Data Table: Biological Activities of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA549TBDInhibition of tubulin polymerization
Compound 4qSGC-79010.014Disruption of microtubule dynamics
Compound XMCF-7TBDTyrosine kinase inhibition

Q & A

Q. Example Protocol

  • Step 1 : Cyclization of 3-chloro-6-hydrazinylpyridazine with triethyl orthoacetate yields 6-chloro-3-methyl-triazolopyridazine .
  • Step 2 : SNAr with cyclobutylamine under microwave-assisted conditions (120°C, DMF, 2h) .
  • Step 3 : Coupling with 1,4-diazepane via Mitsunobu reaction (DIAD, PPh₃, THF) .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, EtOAc/hexane gradient).
  • Intermediate characterization by 1H^1H-NMR and LC-MS.

How is the compound characterized post-synthesis?

Q. Basic Analytical Workflow

Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

Structural Confirmation :

  • 1H^1H-NMR and 13C^{13}C-NMR for functional group verification.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Solubility Profiling : Kinetic solubility in PBS (pH 7.4) using nephelometry .

Q. Advanced Techniques

  • X-ray Crystallography : To resolve stereochemistry of the diazepane moiety (if chiral centers exist) .
  • Thermogravimetric Analysis (TGA) : Assess stability under thermal stress .

What in vitro assays are used to assess its biological activity?

Q. Standard Assays

Kinase Inhibition :

  • CDK8 Inhibition : Measured via ADP-Glo™ kinase assay (IC₅₀ values reported in nM range) .
  • BET Bromodomain Binding : Fluorescence polarization assay using recombinant BRD4 protein .

Antiproliferative Activity :

  • MTT assay in cancer cell lines (e.g., HCT116, MDA-MB-231) with EC₅₀ values .

Q. Advanced SAR Analysis

Modification Impact on Activity Evidence Source
Cyclobutyl vs. Phenyl Cyclobutyl enhances solubility (LogP ↓) without compromising CDK8 inhibition .
Diazepane Chain Length Shorter chains (e.g., piperidine) reduce BRD4 binding by 10-fold due to steric clash .
Triazolopyridazine Core Fluorination at the 3-position improves metabolic stability (t₁/₂ ↑ 2x in microsomes) .

Case Study :
Replacing benzamidine with triazolopyridazine in thrombin inhibitors abolished anticoagulant activity but introduced antiproliferative effects, highlighting scaffold-dependent functional shifts .

What in vivo models evaluate its efficacy and pharmacokinetics?

Q. Preclinical Models

Pharmacokinetics :

  • Mouse Plasma Exposure : Administered orally (10 mg/kg); measure CmaxC_{\text{max}}, AUC, and t1/2t_{1/2} via LC-MS/MS .
  • Tissue Distribution : Quantify compound levels in tumors vs. plasma after IV infusion .

Efficacy Studies :

  • Xenograft Models : Subcutaneous HCT116 tumors; monitor tumor volume inhibition (TVI) over 21 days .
  • Biomarker Validation : c-Myc suppression in tumor biopsies via IHC .

Q. Key Findings :

  • AZD5153 (a triazolopyridazine-based BET inhibitor) showed 80% TVI at 30 mg/kg BID dosing .

How to resolve discrepancies in biological activity data across studies?

Q. Data Contradiction Analysis

  • Example : Antiproliferative activity in endothelial cells (EC₅₀ = 1 µM ) vs. tumor cells (EC₅₀ = 0.2 µM ).
  • Root Causes :
    • Cell Line Variability : Differences in target expression (e.g., BRD4 levels).
    • Assay Conditions : Serum concentration (10% FBS vs. 2% FBS) alters compound bioavailability .
    • Metabolic Stability : Hepatic clearance rates vary between in vitro (microsomes) and in vivo models .

Q. Mitigation Strategies :

  • Standardize assay protocols (e.g., serum-free media for kinase assays).
  • Use isogenic cell lines to isolate target-specific effects.

What are the handling and storage guidelines for this compound?

Q. Safety and Storage

  • Handling :
    • Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .
    • Electrostatic discharge precautions: Ground equipment and use conductive containers .
  • Storage :
    • Store at -20°C in airtight containers under nitrogen. Desiccate to prevent hydrolysis .
  • Spill Management :
    • Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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